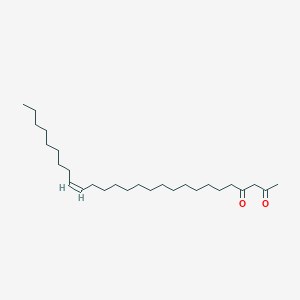

Nervonoylacetone

Description

Properties

Molecular Formula |

C27H50O2 |

|---|---|

Molecular Weight |

406.7 g/mol |

IUPAC Name |

(Z)-heptacos-18-ene-2,4-dione |

InChI |

InChI=1S/C27H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(29)25-26(2)28/h10-11H,3-9,12-25H2,1-2H3/b11-10- |

InChI Key |

JOPYJNRQQOWTHX-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)CC(=O)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)CC(=O)C |

Synonyms |

nervonoylacetone |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Ecological Significance

Identification and Localization of Nervonoylacetone in Plant Species (e.g., Vanilla fragrans, Vanilla tahitensis)

Nervonoylacetone has been identified and localized as a significant constituent of the neutral lipids, specifically within the beta-dicarbonyl fraction of the epicuticular wax, of Vanilla fragrans and Vanilla tahitensis beans. nih.gov Research indicates that this compound family is not found in the leaves or stems of the studied vanilla species. nih.gov Furthermore, Nervonoylacetone and related beta-dicarbonyl compounds were notably absent in the beans of Vanilla madagascariensis. nih.gov This suggests a specific biosynthesis and accumulation pattern within the beans of certain Vanilla species.

Quantitative Variability and Developmental Stage Dependencies in Plant Tissues

The quantitative presence of beta-dicarbonyl compounds, including Nervonoylacetone, in Vanilla fragrans and Vanilla tahitensis beans varies with the developmental stage of the bean. In immature beans, these compounds represent approximately 28% of the neutral lipids, accounting for about 1.5% of the bean's weight. nih.gov As the beans mature, the proportion of beta-dicarbonyl compounds decreases to approximately 10% of the neutral lipids, or about 0.9% of the bean's weight. nih.gov Nervonoylacetone is a major component within this fraction, representing 74.5% of the total beta-dicarbonyl compounds identified in the vanilla bean wax. nih.gov

The following table illustrates the approximate quantitative variability of beta-dicarbonyl compounds in vanilla beans based on maturity:

| Developmental Stage | Proportion of Neutral Lipids (%) | Proportion of Bean Weight (%) |

| Immature Beans | ~28 | ~1.5 |

| Mature Beans | ~10 | ~0.9 |

Nervonoylacetone constitutes approximately 74.5% of the beta-dicarbonyl fraction in both stages. nih.gov

Comparative Analysis of Nervonoylacetone with Other Aliphatic Beta-Diketones in Plant Waxes

Nervonoylacetone ((Z)-18-heptacosene-2,4-dione) is one of several long-chain aliphatic beta-dicarbonyl compounds identified in the epicuticular wax of Vanilla fragrans and Vanilla tahitensis beans. nih.gov Other beta-dicarbonyl compounds found alongside Nervonoylacetone include 16-pentacosene-2,4-dione, 20-nonacosene-2,4-dione, 22-hentriacontene-2,4-dione, and 24-tritriacontene-2,4-dione. nih.gov While Nervonoylacetone is the predominant compound within this group in vanilla bean wax, representing a significant majority of the beta-dicarbonyl fraction nih.gov, beta-diketones are a diverse class of compounds found in the epicuticular waxes of many other plant species, across both dicots and monocots, including notable examples like barley and carnation. The specific composition of beta-diketones in plant waxes can vary considerably between species.

Hypothesized Ecological Roles in Plant Adaptation and Defense Mechanisms (e.g., drought resistance)

Epicuticular waxes, in general, play a crucial role in the interaction between plants and their environment. The outermost lipophilic layer of aerial plant surfaces, the cuticle, with its epicuticular wax, primarily functions to prevent non-stomatal water loss. This barrier is particularly important for plant adaptation to various environmental stresses.

Beta-diketones, as components of these waxes, are thought to contribute to the protective functions of the cuticle. In some plant species, such as barley, waxy beta-diketones are considered crucial for drought resistance. The physical structure formed by wax crystals, which can include beta-diketones, can influence the effectiveness of the diffusion barrier against water loss. While specific research directly linking Nervonoylacetone's ecological role to drought resistance in vanilla is not explicitly detailed in the provided sources, the general function of beta-diketones in plant waxes in reducing water loss suggests a potential role in the adaptation of Vanilla species to their specific growing environments. Plant secondary metabolites, including those in waxes, are known to play roles in defense against abiotic stresses like drought and can be involved in complex plant defense mechanisms. Further research would be needed to elucidate the specific ecological advantages conferred by Nervonoylacetone in Vanilla species.

Biosynthetic Pathways and Enzymatic Mechanisms of Nervonoylacetone

Polyketide Synthase (PKS) Mediated Biosynthesis of Long-Chain Beta-Diketones

The formation of long-chain beta-diketones in plants, such as the C31 beta-diketone found in barley wax, is mediated by a type III polyketide synthase (PKS) nih.govmdpi.comnih.govoup.commdpi.com. Unlike type I or type II PKS systems, type III PKSs are generally smaller, soluble enzymes that function iteratively without a large multi-enzyme complex or an acyl carrier protein (ACP) rsc.org. In the context of beta-diketone biosynthesis, a specific chalcone (B49325) synthase-like PKSIII, referred to as Beta-Diketone Synthase (DKS) or Diketone Metabolism-PKS (DMP), plays a central role mdpi.comresearchgate.netoup.comnih.gov. This enzyme is responsible for catalyzing the condensation reactions that build the carbon skeleton of the beta-diketone nih.govnih.govoup.comresearchgate.net.

Studies in barley indicate that the DKS enzyme catalyzes the condensation of two fatty acyl units nih.govnih.govresearchgate.net. This is a key step that distinguishes this pathway, as typical fatty acid synthesis and elongation involve sequential additions of two-carbon units derived from malonyl-CoA rsc.org. The DKS-mediated reaction leads directly to the beta-diketone product through an unprecedented PKS reaction nih.govnih.gov. While typical chalcone synthases catalyze three condensations, the chalcone synthase-like DKS involved in beta-diketone synthesis appears to primarily carry out two condensations to form the beta-diketone structure oup.com.

Precursor Incorporation and Elongation Pathways

The precursors for long-chain beta-diketone biosynthesis are derived from fatty acid metabolism. Isotope labeling studies in barley have shown that the major C31 diketone is synthesized from two plastidial C16 acyl units nih.govnih.govresearchgate.net. These acyl units are processed and transferred between cellular compartments, specifically from plastids to the Endoplasmic Reticulum (ER), where some of the biosynthetic enzymes are localized nih.govnih.gov.

The acetate/malonate route is the fundamental pathway for fatty acid synthesis in plants, occurring in plastids mdpi.com. Acetyl-CoA serves as the initial building block (starter unit), and malonyl-CoA, derived from acetyl-CoA and bicarbonate via acetyl-CoA carboxylase, provides the two-carbon extender units for chain elongation catalyzed by fatty acid synthase (FAS) mdpi.comrsc.orguniprot.org. The resulting fatty acyl chains, typically C16 or C18, are then exported from the plastids oup.comresearchgate.net.

For beta-diketone biosynthesis, these long-chain fatty acyl units, specifically C16 acyl units in barley, are utilized as precursors by the specialized PKS system nih.govnih.govresearchgate.net. It is proposed that a thioesterase produces long-chain 3-ketoacids, and the PKS (DKS) then condenses these 3-ketoacids with long-chain acyl-CoAs nih.govnih.govresearchgate.net. While the precise involvement of nervonic acid (a C24 monounsaturated fatty acid) as a direct precursor for Nervonoylacetone biosynthesis is not explicitly detailed in the provided search results, its presence as a long-chain fatty acid suggests it or its metabolic derivatives could potentially serve as substrates or be involved in related elongation processes in organisms that produce Nervonoylacetone. Nervonic acid itself is synthesized through the elongation of oleic acid wikipedia.org. The biosynthesis of very-long-chain fatty acids (VLCFAs), including those that might serve as precursors or components of beta-diketones, involves fatty acid elongase (FAE) complexes in the ER oup.comresearchgate.net.

Characterization of Key Enzymes and Associated Gene Clusters

Key enzymatic activities involved in the biosynthesis of long-chain beta-diketones have been identified and characterized, primarily through genetic studies of wax-deficient mutants in barley (eceriferum or cer mutants) and wheat mdpi.comoup.comoup.comresearchgate.net. These studies have revealed a conserved metabolic gene cluster responsible for beta-diketone formation. In barley, this is known as the Cer-cqu gene cluster, located on chromosome 2H mdpi.comoup.comnih.gov. A homologous cluster, the W1 locus, exists in wheat researchgate.netoup.comresearchgate.net.

The Cer-cqu cluster comprises three key genes encoding the core enzymes of the beta-diketone biosynthetic pathway mdpi.comoup.comnih.gov:

Beta-Diketone Synthase (DKS) : Also referred to as Diketone Metabolism-PKS (DMP), encoded by the Cer-c gene. This is a type III polyketide synthase responsible for the condensation of fatty acyl precursors mdpi.comresearchgate.netoup.comnih.gov.

Hydrolase/Carboxyl Transferase (DMH) : Also known as Diketone Metabolism-Hydrolase, encoded by the Cer-q gene. This enzyme is proposed to be involved in processing acyl substrates, potentially by cleaving acyl chains from CoA or lipids mdpi.commdpi.comoup.comnih.gov. Its classification as a lipase/carboxyl transferase suggests a role in acyl transfer or hydrolysis oup.com.

Cytochrome P450 (DMC) : Also known as Diketone Metabolism-CYP450, encoded by the Cer-u gene. This enzyme is a monooxygenase with predicted hydroxylating activity mdpi.comresearchgate.netoup.comnih.gov. It is responsible for the hydroxylation of the beta-diketone product, typically at a specific position (e.g., carbon 25 in the C31 diketone) oup.comresearchgate.netnih.govresearchgate.netplos.org.

These enzymes work in concert to synthesize beta-diketones and their hydroxylated derivatives mdpi.comresearchgate.netoup.comnih.gov. Mutations in the genes encoding these enzymes lead to a deficiency in beta-diketone accumulation oup.comnih.gov. The coordinated expression of this gene cluster is regulated by transcription factors, such as WAX INDUCER 1 (WIN1) in barley mdpi.comnih.gov.

Table 1: Key Enzymes of the Beta-Diketone Biosynthesis Pathway (Note: This table represents data that could be presented interactively)

| Enzyme Name | Gene Locus (Barley) | Proposed Function | Enzyme Class / Type |

| Beta-Diketone Synthase (DKS / DMP) | Cer-c | Condensation of fatty acyl units | Type III Polyketide Synthase |

| Hydrolase / Carboxyl Transferase (DMH) | Cer-q | Processing of acyl substrates (hydrolysis/transfer) | Hydrolase / Carboxyl Transferase |

| Cytochrome P450 (DMC) | Cer-u | Hydroxylation of beta-diketones | Cytochrome P450 |

In Vitro Reconstitution of Biosynthetic Steps and Pathway Engineering Approaches

Research into the beta-diketone biosynthetic pathway has involved in vitro characterization of the enzymatic activities. Assays have been developed to characterize the functions of enzymes like the thioesterase and the PKS (DKS), demonstrating their roles in producing key intermediates and condensing acyl units into beta-diketones nih.govnih.govresearchgate.net. In vitro studies can help to dissect the precise reaction mechanisms and substrate specificities of these enzymes.

The understanding of the genes and enzymes involved in beta-diketone biosynthesis opens avenues for pathway engineering. By manipulating the expression of the genes within the Cer-cqu or W1 gene clusters, or by introducing these genes into other organisms, it may be possible to engineer the production of specific beta-diketones researchgate.net. For instance, altering the substrate specificity of the DKS or co-expressing it with appropriate acyl-CoA sources could potentially lead to the biosynthesis of different chain length beta-diketones, including Nervonoylacetone if the necessary long-chain precursors are available or can be supplied. While the provided search results mention in silico investigations of beta-diketone derivatives for other applications mdpi.com and the use of nervonic acid as a synthetic supplement in vitro cenmed.com, detailed reports on the in vitro reconstitution of the complete Nervonoylacetone biosynthetic pathway or specific pathway engineering efforts for its production were not found within the search results. However, the established principles for related plant beta-diketones provide a strong foundation for such future research.

Chemical Synthesis Methodologies for Nervonoylacetone and Its Analogs

Established Laboratory Synthesis Routes (e.g., Claisen Acylation from Nervonic Acid Methyl Ester)

An established laboratory method for the synthesis of nervonoylacetone involves a two-step process starting from nervonic acid. nih.govacs.orgresearchgate.netscience.govacs.org A key step in the synthesis of β-diketones, including nervonoylacetone, is the Claisen acylation reaction. acs.orgacs.org Specifically, nervonoylacetone has been synthesized from nervonic acid methyl ester using sodium hydride. acs.org This approach is a classic method for forming β-diketones through the condensation of an ester and a methyl ketone in the presence of a strong base. acs.orgacs.org

The synthesis of nervonoylacetone from nervonic acid typically involves the conversion of nervonic acid to its methyl ester, followed by a Claisen acylation with a suitable methyl ketone equivalent or acetone (B3395972) derivative to form the β-diketone structure. acs.org

Chemo-enzymatic and Biocatalytic Approaches to Nervonoylacetone Synthesis

While specific details on the chemo-enzymatic or biocatalytic synthesis of nervonoylacetone are limited in the provided search results, the broader field of β-diketone synthesis and modification has seen the application of enzymatic methods. Biocatalysis offers potential advantages in terms of selectivity and milder reaction conditions compared to traditional chemical synthesis. science.govnih.govbeilstein-journals.org

Research into plant waxes, which contain β-diketones like nervonoylacetone, has identified enzymes involved in their biosynthesis. For instance, β-diketone synthase (DKS), a type III polyketide synthase, is involved in the formation of β-diketones in barley wax by condensing two fatty acyl units. nih.govnih.gov While this enzyme is specific to barley wax β-diketones (e.g., hentriacontane-14,16-dione), it illustrates the potential for biocatalytic routes to produce such compounds. nih.govnih.gov

Chemo-enzymatic approaches, which combine chemical and enzymatic steps, have been successfully applied to the synthesis of various organic compounds, including oxygenated derivatives and chiral molecules. beilstein-journals.orgrsc.orgfrontiersin.orgnih.govrsc.org These methods often leverage the high regio- and stereoselectivity of enzymes to achieve transformations that are challenging to perform solely through chemical means. beilstein-journals.orgrsc.org The application of such strategies to the synthesis of nervonoylacetone or its analogs could involve enzymatic steps for specific functionalizations or the introduction of chirality.

Development of Novel Synthetic Strategies for Structurally Modified Nervonoylacetone Derivatives

The development of novel synthetic strategies for structurally modified nervonoylacetone derivatives would aim to create compounds with altered chain lengths, double bond positions, or additional functional groups. This could involve exploring variations of the Claisen acylation or employing different coupling reactions.

Research on β-diketones in general has led to the development of various synthetic methodologies. For example, novel stereoselective syntheses of highly arylated 1,3-diketones have been reported. researchgate.net While not directly related to nervonoylacetone, these studies highlight ongoing efforts to develop versatile routes to β-diketone structures. The synthesis of glycosilated β-diketo derivatives with potential applications has also been explored, indicating the possibility of incorporating sugar moieties into β-diketone structures. science.gov

Tailoring synthetic routes to introduce specific modifications to the long aliphatic chain or the β-dicarbonyl core of nervonoylacetone would require developing new reaction conditions or utilizing different starting materials.

Stereoselective Synthesis and Chiral Resolution Considerations for Nervonoylacetone Isomers

Nervonoylacetone, with its cis double bond at the n-9 position, exhibits geometric isomerism. The described synthesis from nervonic acid, which typically exists as the (Z)-isomer, would be expected to yield (Z)-nervonoylacetone. nih.govacs.org

While nervonoylacetone itself, as a β-diketone with the dicarbonyl group on an achiral carbon chain backbone (except for the geometric isomerism), does not possess chiral centers in the main chain, the synthesis of analogs with chiral centers would necessitate stereoselective synthesis or chiral resolution techniques. Stereoisomers, such as enantiomers and diastereomers, have different spatial arrangements. chadsprep.com Enantiomers are mirror images that are non-superimposable, while diastereomers are stereoisomers that are not mirror images. chadsprep.com

Stereoselective synthesis aims to produce a specific stereoisomer preferentially. Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. aklectures.comwikipedia.orglibretexts.org Common methods for chiral resolution involve converting enantiomers into diastereomers by reacting them with a chiral resolving agent, followed by separation based on the differing physical properties of the diastereomers. aklectures.comwikipedia.orglibretexts.org

For nervonoylacetone derivatives with chiral centers, stereoselective synthetic strategies, potentially employing chiral catalysts or enzymes, would be crucial to control the stereochemistry of the reaction. rsc.org Alternatively, if a racemic mixture of a chiral analog is formed, chiral resolution techniques, such as chromatography with chiral stationary phases or the formation and separation of diastereomeric salts, would be required to obtain enantiomerically pure compounds. wikipedia.orglibretexts.orgrestek.com

Molecular and Cellular Mechanisms of Action

Investigation of In Vitro Biochemical Interactions with Biological Macromolecules

Currently, there is a lack of specific studies in the available scientific literature detailing the in vitro biochemical interactions of nervonoylacetone with biological macromolecules. Research has not yet been published that characterizes its binding affinities, enzyme inhibition kinetics, or other direct molecular interactions with proteins, nucleic acids, or other macromolecules. While the broader class of β-diketones is known for potential biological activities, including antioxidant and anti-inflammatory properties which would imply interaction with macromolecules, specific data for nervonoylacetone is absent. nih.govmdpi.com

Elucidation of Cellular Response Modulations

There are no specific published studies on the effects of nervonoylacetone on anti-inflammatory pathways or cytokine modulation in cellular models. The potential for β-diketones to possess anti-inflammatory activities has been noted in a general context, but dedicated research to elucidate whether nervonoylacetone can modulate pathways such as NF-κB, or alter the production of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in specific cell types, has not been reported. nih.gov

Scientific literature detailing the neuroprotective mechanisms of nervonoylacetone against oxidative stress in neuronal cultures is not available. While ketone bodies and other related compounds have been investigated for their neuroprotective potential, there are no specific studies demonstrating that nervonoylacetone can mitigate neuronal damage induced by oxidative stress, nor have its effects on cellular antioxidant defense mechanisms in neurons been documented. nih.govnih.gov

Membrane Interaction Dynamics and Biophysical Characterization (e.g., Molecular Dynamics Simulations with Lipid Bilayers)

There is no available research, including molecular dynamics simulations or other biophysical studies, that characterizes the interaction dynamics of nervonoylacetone with lipid bilayers. The amphiphilic nature of such a long-chain molecule suggests potential interactions with cell membranes, but specific parameters such as its partitioning behavior, effects on membrane fluidity, or potential for membrane disruption have not been scientifically investigated or reported.

Exploration of Intracellular Localization and Target Engagement

Specific studies to determine the intracellular localization of nervonoylacetone and to identify its molecular targets within the cell have not been published. Consequently, there is no data available on its subcellular distribution or its engagement with specific intracellular proteins or organelles.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Specific Structural Motifs of Nervonoylacetone with Observed Biochemical Activities

The biochemical activity of nervonoylacetone is intrinsically linked to its distinct structural features. The molecule is characterized by a long aliphatic chain with a cis double bond and a β-diketone functional group. The correlation between these motifs and its biological effects is a key area of SAR analysis.

The β-diketone moiety is the primary functional group responsible for much of the compound's reactivity and potential biological activity. This group can exist in keto-enol tautomeric forms, with the enol form being stabilized by intramolecular hydrogen bonding. This tautomerism is crucial for its metal-chelating properties and its ability to interact with biological targets. nih.govmdpi.com The acidic nature of the proton between the two carbonyl groups also contributes to its reactivity. nih.gov

The cis double bond at the n-9 position introduces a kink in the aliphatic chain, affecting its conformational flexibility and how it might fit into a binding site. The position and geometry (cis or trans) of this double bond can significantly influence the molecule's biological profile.

A hypothetical SAR study on nervonoylacetone might involve synthesizing analogs with modifications to these key motifs and assessing the impact on a specific biological activity, such as enzyme inhibition or antimicrobial effects. The following table illustrates potential modifications and their expected impact on biochemical activities.

| Structural Motif | Modification | Potential Impact on Biochemical Activity |

| β-Diketone | Replacement of one carbonyl with another functional group | Altered metal-chelating ability and receptor binding |

| Introduction of substituents on the methylene (B1212753) carbon | Modified acidity and steric hindrance, affecting target interaction | |

| Aliphatic Chain | Varying the chain length | Changes in lipophilicity, potentially affecting cell membrane penetration and interaction with hydrophobic targets |

| Saturation of the double bond | Increased conformational flexibility, which could alter binding affinity | |

| Double Bond | Shifting the position of the double bond | Modified overall shape of the molecule, potentially impacting binding to specific targets |

| Changing the geometry from cis to trans | Altered molecular geometry, which could lead to a different binding mode or affinity |

Computational Modeling and Cheminformatics for Predictive SAR/QSAR of Beta-Diketone Analogs

In the absence of extensive experimental data for nervonoylacetone, computational modeling and cheminformatics serve as powerful tools for predicting its SAR and for the development of QSAR models for β-diketone analogs. researchgate.netneovarsity.org These in silico methods can accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. nih.gov

QSAR models for β-diketones are mathematical algorithms that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netresearchgate.net The development of a QSAR model for nervonoylacetone analogs would typically involve the following steps:

Data Set Preparation: A series of nervonoylacetone analogs with known biological activities would be compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analog. These can range from simple 1D descriptors like molecular weight and logP to more complex 3D descriptors that describe the molecule's shape and electronic properties.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

The following table presents a hypothetical set of descriptors that could be used in a QSAR model for β-diketone analogs and their potential correlation with biological activity.

| Descriptor Class | Example Descriptor | Potential Correlation with Activity |

| 1D Descriptors | Molecular Weight | May have a positive or negative correlation depending on the target binding site size. |

| LogP (Lipophilicity) | A higher LogP may enhance membrane permeability but could also lead to non-specific binding. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | Inversely correlated with cell permeability. |

| Number of Hydrogen Bond Donors/Acceptors | Important for specific interactions with biological targets. | |

| 3D Descriptors | Molecular Shape Indices | Crucial for understanding how the molecule fits into a binding pocket. |

| Partial Charges on Atoms | Determine electrostatic interactions with the target. |

Cheminformatics approaches can also be employed to screen virtual libraries of nervonoylacetone analogs against known biological targets. neovarsity.org Techniques like molecular docking can predict the binding mode and affinity of these analogs, providing insights into the ligand-target interactions at a molecular level.

Rational Design and Synthesis of Nervonoylacetone Derivatives for Mechanistic Probing

The rational design and synthesis of nervonoylacetone derivatives are essential for probing the molecular mechanisms underlying its biological activity. researchgate.net By systematically modifying its structure, researchers can create chemical tools to investigate its interactions with specific biological targets.

The synthesis of nervonoylacetone itself has been achieved in two steps starting from nervonic acid. nih.gov Similar synthetic strategies can be adapted to create a variety of derivatives. ijpras.comnih.gov For instance, the Claisen condensation is a classic method for forming the β-diketone moiety and can be used with various esters and ketones to generate analogs with different side chains. mdpi.com

Examples of rationally designed nervonoylacetone derivatives for mechanistic studies could include:

Fluorescently Labeled Analogs: Attaching a fluorescent tag to the aliphatic chain would allow for the visualization of the compound's localization within cells, helping to identify its cellular targets.

Photoaffinity Probes: Incorporating a photo-reactive group would enable the formation of a covalent bond with the biological target upon UV irradiation, facilitating target identification.

Biotinylated Derivatives: A biotin (B1667282) tag can be used for affinity purification of the target protein.

The synthesis of these derivatives would provide invaluable tools for elucidating the mechanism of action of nervonoylacetone and for identifying its molecular targets.

Ligand-Target Interaction Profiling and Affinity Studies

Understanding the interactions between nervonoylacetone and its biological targets is fundamental to elucidating its mechanism of action. Ligand-target interaction profiling and affinity studies aim to identify the specific proteins or other macromolecules that nervonoylacetone binds to and to quantify the strength of this binding.

Given the structure of nervonoylacetone, particularly its β-diketone group, it is plausible that it could interact with a variety of biological targets, including:

Metalloenzymes: The β-diketone moiety is an excellent chelator of metal ions, suggesting that nervonoylacetone could inhibit metalloenzymes by binding to the metal cofactor in the active site. alfachemic.com

Receptors with Hydrophobic Binding Pockets: The long aliphatic chain could facilitate binding to receptors or enzymes that have hydrophobic pockets.

Proteins with Reactive Arginine Residues: The 1,3-dicarbonyl moiety has been shown to react with arginine residues in proteins, suggesting a potential mechanism for covalent modification of target proteins. researchgate.net

A variety of biophysical techniques can be employed for ligand-target interaction profiling and affinity studies of nervonoylacetone and its analogs:

Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity (KD) and kinetics (kon and koff) of the interaction between nervonoylacetone and a target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity, stoichiometry, and enthalpy and entropy of binding.

Affinity Chromatography: A nervonoylacetone derivative can be immobilized on a solid support to create an affinity column. A cell lysate is then passed through the column, and proteins that bind to the derivative are selectively retained and can be identified by mass spectrometry.

These studies are crucial for validating the targets identified through computational methods and for providing a detailed understanding of the molecular basis of nervonoylacetone's biological activity.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic-Mass Spectrometric Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the identification and quantification of Nervonoylacetone in complex matrices. Gas chromatography-mass spectrometry (GC-MS) has been successfully applied in the analysis of vanilla bean extracts, leading to the identification of Nervonoylacetone among other β-dicarbonyl compounds. researchgate.netacs.org The identification process often involves the use of retention indices and can be complemented by chemical degradation studies. researchgate.netacs.org GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. filab.frthermofisher.com Public databases, such as the NIST Mass Spectrometry Data Center, contain GC-MS data for Nervonoylacetone, providing valuable reference information for identification based on fragmentation patterns. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer alternative or complementary approaches, particularly for less volatile or thermally labile compounds. LC-MS has been utilized for the isolation and identification of various compounds present in vanilla extracts. perfumerflavorist.comscience.gov While specific detailed studies on the quantitative analysis of Nervonoylacetone solely by LC-MS or LC-MS/MS were not prominently found in the search results, these techniques are broadly applicable for the separation, identification, and quantification of compounds in complex mixtures, with LC-MS/MS providing enhanced sensitivity and selectivity through fragmentation analysis. measurlabs.comcreative-proteomics.com Electrospray ionization mass spectrometry (ESI-MS), which can be coupled with LC, has been employed in the context of identifying lipophilic β-diketones, a class that includes Nervonoylacetone. lupinepublishers.comlupinepublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds like Nervonoylacetone. Studies on the 1H NMR spectra of pure β-diketones, including Nervonoylacetone, have revealed complexities arising from the keto-enol tautomerism characteristic of the β-diketone functional group. researchgate.net In solution, these compounds, including Nervonoylacetone, have been shown to exist predominantly in the enolic tautomeric form. researchgate.net

NMR spectroscopy, encompassing both 1D and 2D techniques, has been integral to determining the chemical structures of compounds isolated from vanilla extracts. perfumerflavorist.comscience.gov For β-diketones, NMR is considered more reliable than mass spectrometry for precisely establishing the relative positions of the dicarbonyl group and other oxygen-containing functionalities when they are situated in close proximity within the molecule. researchgate.net Carbon-13 NMR (¹³C NMR) spectral data for Nervonoylacetone are also available, providing further insights into its carbon skeleton and functional groups. nih.gov NMR-based metabolomic studies have been conducted on Vanilla planifolia, demonstrating the utility of this technique in characterizing the metabolic profile of the plant where Nervonoylacetone is found. universiteitleiden.nl

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in research for the separation, purity assessment, and stability studies of chemical compounds. HPLC has been used in conjunction with mass spectrometry (HPLC-MS) for the analysis of compounds in vanilla extracts. acs.orgresearchgate.net While direct studies focusing solely on the HPLC-based purity assessment or stability of isolated Nervonoylacetone were not specifically detailed in the provided search results, HPLC is a standard method for these purposes.

HPLC-DAD (Diode Array Detection) and HPLC-MS analyses have been applied to analyze various compounds in vanilla extracts, demonstrating the capability of HPLC to separate components within these complex samples. acs.orgresearchgate.net HPLC methods have also been developed and validated for the separation and quantitative determination of other phenolic compounds found in vanilla extracts, highlighting the potential applicability of similar approaches for Nervonoylacetone. science.govresearchgate.net The effectiveness of HPLC in separating and quantifying compounds makes it suitable for monitoring the purity of Nervonoylacetone samples and assessing their stability over time under different conditions.

Research Applications and Future Directions in Chemical Biology and Biochemistry

Utilization in Plant Metabolomics and Chemotaxonomic Studies

Nervonoylacetone and related long-chain β-diketones have emerged as valuable chemical markers in the study of plant metabolism and taxonomy, particularly within the Vanilla genus. Analysis of the neutral lipids from the epicuticular wax of Vanilla fragrans and Vanilla tahitensis has led to the identification of a family of β-dicarbonyl compounds, with nervonoylacetone being a major constituent. nih.govacs.org

These compounds are characterized by a long aliphatic chain with a cis double bond and a 2,4-dione functional group. nih.gov The distribution of these β-diketones is not uniform across the plant or even across different species. For instance, nervonoylacetone and its analogues are found in the beans of V. fragrans and V. tahitensis but are notably absent from the leaves and stems of these plants, as well as from the beans of Vanilla madagascariensis. nih.gov This differential distribution is a key element in chemotaxonomy, the classification of organisms based on their chemical constituents.

The concentration of these compounds also varies with the maturity of the vanilla beans. In immature beans, β-dicarbonyl compounds can constitute approximately 28% of the neutral lipids, a figure that decreases to about 10% in mature beans. nih.gov Nervonoylacetone itself can represent up to 74.5% of this β-dicarbonyl fraction. nih.gov This variation during development provides insights into the metabolic processes occurring within the plant.

Table 1: Distribution of Nervonoylacetone and related β-diketones in Vanilla species

| Species | Plant Part | Presence of Nervonoylacetone & related β-diketones |

|---|---|---|

| Vanilla fragrans | Beans | Present |

| Vanilla tahitensis | Beans | Present |

| Vanilla madagascariensis | Beans | Absent |

This specificity makes nervonoylacetone a powerful tool for metabolomic fingerprinting to distinguish between different Vanilla species and to monitor the developmental stages of the beans. Such applications are crucial for quality control in the vanilla industry and for fundamental studies of plant secondary metabolism.

Development as a Biochemical Probe or Research Tool for Cellular Pathway Investigation

While specific applications of nervonoylacetone as a biochemical probe are not yet extensively documented, the inherent chemical properties of the β-diketone moiety suggest significant potential in this area. Natural products are often privileged structures for interacting with biological macromolecules, and their derivatives can be developed into powerful research tools. nih.gov

The β-diketone functional group is known for its ability to exist in keto-enol tautomeric forms and to chelate metals. mdpi.com This metal-chelating capability could be exploited to develop probes for tracking metal ions within cellular systems or for studying metalloproteins. The reactivity of the dicarbonyl system could also be harnessed to design activity-based probes that covalently bind to specific enzymes, allowing for their identification and functional characterization within complex biological mixtures.

Furthermore, fluorescently labeling nervonoylacetone or attaching other reporter groups could enable its use in cellular imaging to visualize the localization and dynamics of lipid metabolism or transport. Given its presence in the epicuticular wax, such probes could be particularly useful for investigating the biosynthesis and transport of lipids that form the plant cuticle, a critical barrier against environmental stress. The development of synthetic analogues of nervonoylacetone could also lead to the creation of probes with tailored specificities and functionalities for investigating a wide range of cellular pathways.

Integration into Systems Biology and Metabolic Engineering Frameworks (e.g., in transgenic plant studies)

The elucidation of the biosynthetic pathway of nervonoylacetone and other plant secondary metabolites is a key focus of systems biology. nih.govnih.gov By integrating transcriptomic, proteomic, and metabolomic data, it is possible to identify the genes and enzymes responsible for their production. annualreviews.org A significant breakthrough in understanding the biosynthesis of long-chain β-diketones came from studies in barley, where a gene cluster responsible for the synthesis of these epicuticular wax components was identified. researchgate.net This cluster encodes enzymes such as a polyketide synthase, which is crucial for the formation of the β-diketone structure. researchgate.net

This knowledge provides a roadmap for the metabolic engineering of nervonoylacetone production. The genes from this or a similar pathway in Vanilla could be introduced into microbial or plant hosts to create novel production platforms. nih.govresearchgate.net For example, expressing the nervonoylacetone biosynthetic pathway in a high-lipid-producing yeast or an oilseed crop could enable the sustainable and scalable production of this compound. This approach has been successfully used for other plant-derived chemicals, such as the antimalarial drug artemisinin (B1665778) and various fatty acid-derived biofuels. lbl.gov

Systems biology models can be used to predict the metabolic fluxes and identify potential bottlenecks in engineered pathways, guiding further genetic modifications to optimize yield. plos.org Transgenic plants expressing the nervonoylacetone pathway could also be used as research tools to study the physiological roles of epicuticular waxes in plant defense and stress tolerance.

Contributions of Computational Chemistry to Understanding Nervonoylacetone's Biological Roles

Computational chemistry provides powerful in silico tools to investigate the structure, properties, and potential biological activities of molecules like nervonoylacetone, complementing experimental studies. researchgate.net While specific computational studies on nervonoylacetone are limited, the approaches applied to other β-diketones can be readily extended to this long-chain analogue.

Density Functional Theory (DFT) calculations, for instance, can be used to study the tautomeric equilibrium between the keto and enol forms of nervonoylacetone. nih.govruc.dk This is biologically significant as the different tautomers may exhibit distinct biological activities and interactions with cellular targets. mdpi.com Computational methods can also predict various physicochemical properties, such as solubility and lipophilicity, which are crucial for understanding its behavior in biological systems.

Molecular docking simulations could be employed to predict potential protein targets of nervonoylacetone, providing hypotheses for its biological function that can then be tested experimentally. For example, by docking nervonoylacetone to the active sites of various enzymes involved in lipid metabolism or signaling, potential inhibitory or regulatory roles could be identified. Furthermore, computational studies on the metal complexes of nervonoylacetone could shed light on their stability and reactivity, guiding the development of nervonoylacetone-based probes and catalysts. mdpi.com

Emerging Areas for Fundamental Research on Long-Chain Beta-Diketone Chemistry and Biochemistry

The study of long-chain β-diketones like nervonoylacetone is a burgeoning field with several exciting avenues for future research. A primary area of interest is the total synthesis of these molecules and their analogues. nih.gov Developing efficient and stereoselective synthetic routes would not only confirm their structures but also provide access to larger quantities for biological testing and the creation of novel derivatives with enhanced properties.

The coordination chemistry of long-chain β-diketones is another promising research direction. Their ability to form stable complexes with a wide range of metals opens up possibilities for their use as catalysts, materials with interesting electronic or magnetic properties, or as carriers for metal-based drugs. mdpi.comtennessee.edu

From a biochemical perspective, a deeper understanding of the biosynthesis of nervonoylacetone in Vanilla and other plants is needed. Identifying and characterizing all the enzymes in the pathway will be crucial for successful metabolic engineering efforts. Furthermore, exploring the biological activities of nervonoylacetone and other natural long-chain β-diketones is a priority. Given the diverse biological roles of other β-diketones, such as antioxidant and anti-inflammatory activities, it is plausible that nervonoylacetone possesses interesting and potentially useful pharmacological properties. researchgate.net The unique long, unsaturated alkyl chain of nervonoylacetone may confer specific activities related to membrane interactions or lipid signaling pathways, representing a rich area for future investigation.

Table of Compounds Mentioned

| Compound Name |

|---|

| Nervonoylacetone |

| Curcumin |

Q & A

Q. What statistical approaches are optimal for analyzing Nervonoylacetone’s role in multi-variable metabolic networks?

- Methodological Answer : Use partial least squares-discriminant analysis (PLS-DA) or weighted gene co-expression network analysis (WGCNA) to identify covarying metabolites. For example, in GC–MS datasets, Nervonoylacetone clustered with long-chain fatty acids, suggesting shared regulatory nodes . Validate findings via permutation tests and false discovery rate (FDR) correction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.